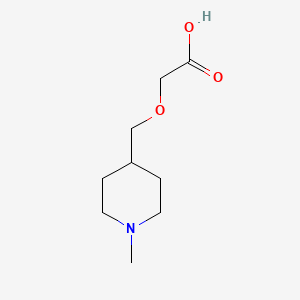
2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine
Descripción general
Descripción
2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine: is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Etherification: The benzylated pyrrolidine is reacted with ethylene oxide to introduce the ethylamine chain, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially forming secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group enhances its binding affinity, while the ethylamine chain facilitates its interaction with the receptor’s active site. This interaction can modulate the receptor’s activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid
- 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethyl-dimethyl-amine
- 1-[2-(1-Benzyl-pyrrolidin-3-yloxy)-ethyl]-piperidine
Uniqueness
2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine is unique due to its specific structural features, such as the combination of a benzyl group and an ethylamine chain attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-7-9-16-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLOUQLMYCNBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233611.png)

![[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B3233631.png)

![1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone](/img/structure/B3233649.png)
![1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B3233655.png)





![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3233723.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3233725.png)
